

1-Fluoro-4-nitrobenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluoro-4-nitrobenzene

Cat. No.: B070434

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An In-depth Technical Guide to 1-Fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Fluoro-4-nitrobenzene**, a key reagent and building block in organic synthesis and biochemical analysis. This document outlines its chemical properties, synthesis, and significant applications, with a focus on detailed experimental protocols and mechanistic pathways.

Core Chemical and Physical Properties

1-Fluoro-4-nitrobenzene is a yellow crystalline solid at room temperature.^[1] Its chemical and physical properties are summarized in the table below, providing essential data for laboratory and research applications.

Property	Value	Unit
CAS Number	350-46-9	-
Molecular Formula	C ₆ H ₄ FNO ₂	-
Molecular Weight	141.10	g/mol
Appearance	Yellow Solid	-
Melting Point	22-24	°C
Boiling Point	206	°C
Density	1.340	g/cm ³

Synthesis of 1-Fluoro-4-nitrobenzene

The industrial synthesis of **1-Fluoro-4-nitrobenzene** is commonly achieved through the Halex process, which involves a halogen exchange reaction.[\[1\]](#) This process is favored for its efficiency and scalability.

Experimental Protocol: Synthesis via Halex Process

This protocol describes the synthesis of **1-Fluoro-4-nitrobenzene** from 4-nitrochlorobenzene.

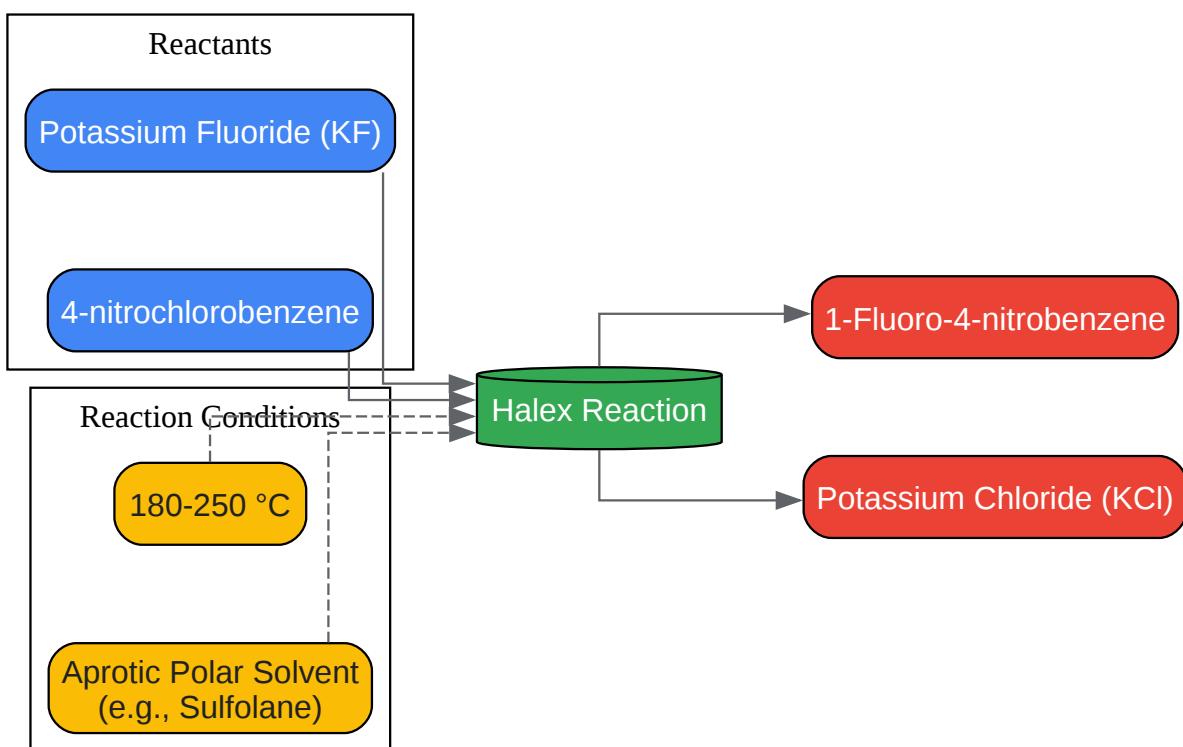
Materials:

- 4-nitrochlorobenzene
- Potassium fluoride (spray-dried)
- Aprotic polar solvent (e.g., sulfolane, dimethyl sulfoxide)
- Phase-transfer catalyst (optional)

Procedure:

- In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge the aprotic polar solvent and spray-dried potassium fluoride.

- Heat the mixture to remove any residual water, often under vacuum.
- Add 4-nitrochlorobenzene to the anhydrous mixture.
- Heat the reaction mixture to a temperature typically ranging from 180°C to 250°C.[2]
- Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is generally complete within 1 to 6 hours.[3]
- Upon completion, cool the reaction mixture.
- The product, **1-Fluoro-4-nitrobenzene**, can be isolated by distillation under reduced pressure.



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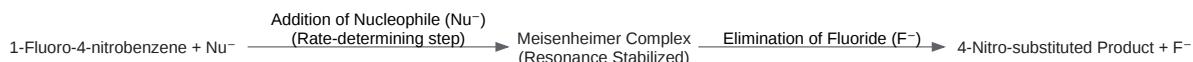
Caption: Synthesis workflow for **1-Fluoro-4-nitrobenzene** via the Halex process.

Key Reactions and Applications

Due to the strong electron-withdrawing effect of the nitro group, the fluorine atom in **1-Fluoro-4-nitrobenzene** is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.^[1] This reactivity is fundamental to its use in synthesizing a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the fluoride leaving group.



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Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine

This protocol details the reaction of **1-Fluoro-4-nitrobenzene** with a secondary amine, pyrrolidine, as a representative example of its SNAr reactivity.^[4]

Materials:

- **1-Fluoro-4-nitrobenzene**
- Pyrrolidine
- Tetrahydrofuran (THF), anhydrous
- Magnetic stirrer and reaction vials/flask

Procedure:

- Prepare a solution of **1-Fluoro-4-nitrobenzene** in anhydrous THF. A typical concentration is around 0.25 M (e.g., 904 mg in 25 mL THF).[4]
- Prepare a separate solution of pyrrolidine in anhydrous THF. An excess of the amine is typically used (e.g., 10 equivalents, 4.56 g in 25 mL THF).[4]
- Combine the two solutions in a suitable reaction vessel at room temperature with stirring.
- The reaction can be performed at room temperature or heated to increase the rate. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-nitro-1-(pyrrolidin-1-yl)benzene.

Application in Peptide Sequencing: The Sanger Method

A close analog, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is famously used for the N-terminal amino acid analysis of peptides and proteins.[5][6][7] The principle of this reaction is an SNAr where the N-terminal amino group of a peptide acts as the nucleophile.

Experimental Protocol: N-Terminal Amino Acid Identification

This protocol provides a general workflow for identifying the N-terminal amino acid of a peptide using a fluoronitrobenzene-based reagent.

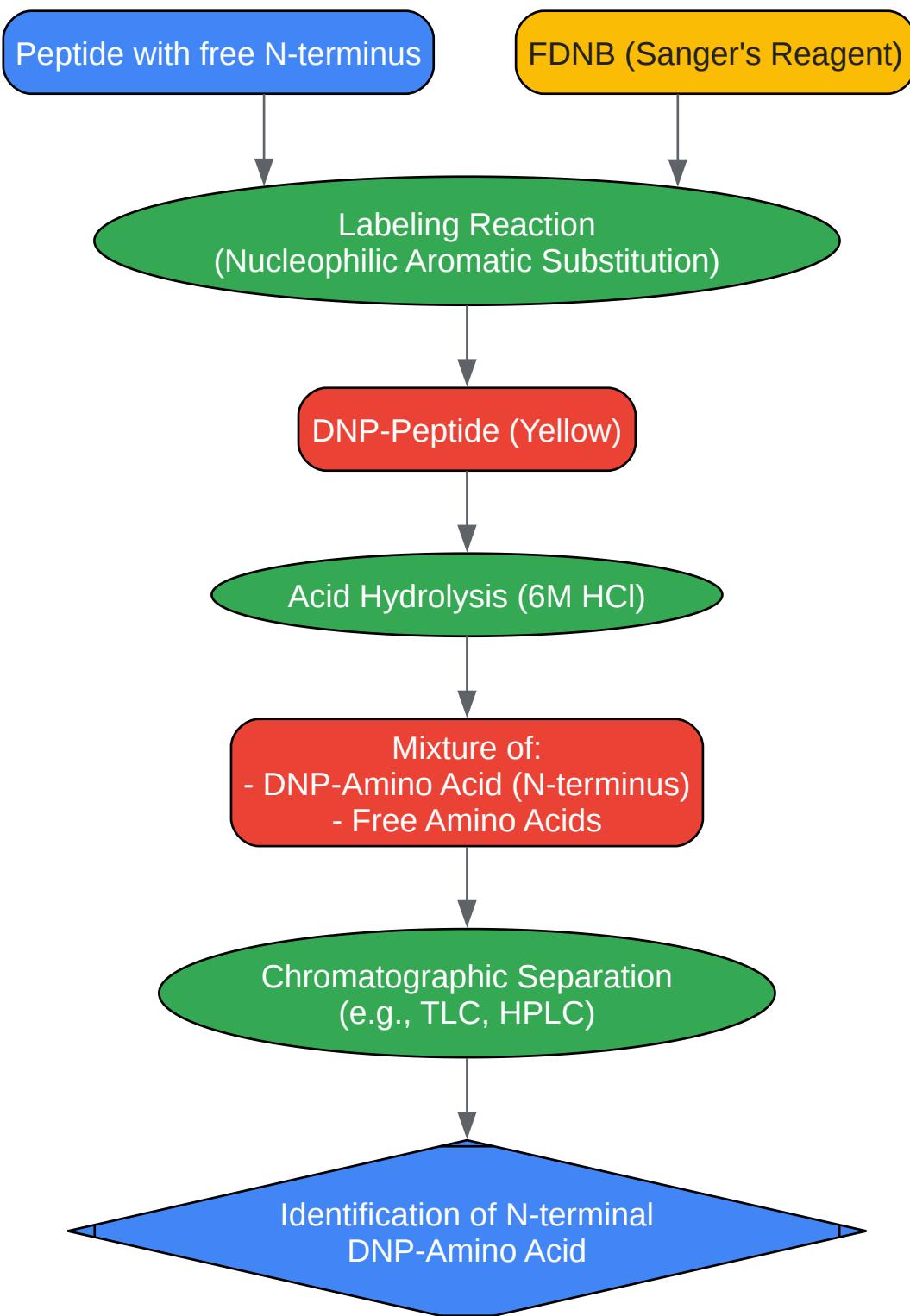
Materials:

- Peptide sample
- 1-Fluoro-2,4-dinitrobenzene (FDNB)
- Sodium bicarbonate

- Ethanol
- 6 M Hydrochloric acid (HCl)
- Ether

Procedure:

- Labeling Reaction:
 - Dissolve the peptide and sodium bicarbonate in water.[5]
 - Add an ethanolic solution of FDNB to the peptide solution.[5]
 - Stir the mixture at room temperature for approximately 2 hours. The N-terminal amino group attacks the FDNB, displacing the fluoride and forming a yellow 2,4-dinitrophenyl (DNP) derivative of the peptide.[5][8]
- Hydrolysis:
 - The resulting DNP-peptide is precipitated, washed, and dried.[5]
 - Completely hydrolyze the DNP-peptide into its constituent amino acids by heating with 6 M HCl. The bond between the DNP group and the N-terminal amino acid is stable to this hydrolysis.[8]
- Identification:
 - The hydrolysate will contain one yellow DNP-amino acid and the other free amino acids.
 - The DNP-amino acid is extracted with ether.
 - Identify the DNP-amino acid by chromatography (e.g., TLC or HPLC) by comparing its migration with known DNP-amino acid standards.[7]

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Caption: Experimental workflow for N-terminal amino acid analysis using Sanger's method.

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- To cite this document: BenchChem. [1-Fluoro-4-nitrobenzene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070434#1-fluoro-4-nitrobenzene-cas-number-and-molecular-weight>]

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